(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride
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Overview
Description
(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride is a compound that belongs to the class of amino acids It is a derivative of lysine, where the amino group at the 6th position is substituted with a pyridine-3-carbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride typically involves the following steps:
Protection of the amino group: The amino group of lysine is protected using a suitable protecting group to prevent unwanted reactions.
Coupling reaction: The protected lysine is then reacted with pyridine-3-carbonyl chloride in the presence of a base to form the desired product.
Deprotection: The protecting group is removed to yield 2-Amino-6-(pyridine-3-carbonylamino)hexanoic acid.
Formation of hydrochloride salt: The final product is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride involves its interaction with specific molecular targets. The pyridine-3-carbonylamino group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. This can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(pyridine-2-carbonylamino)hexanoic acid: Similar structure but with the carbonyl group at the 2nd position of the pyridine ring.
2-Amino-6-(pyridine-4-carbonylamino)hexanoic acid: Similar structure but with the carbonyl group at the 4th position of the pyridine ring.
2-Amino-6-(pyridine-3-sulfonylamino)hexanoic acid: Similar structure but with a sulfonyl group instead of a carbonyl group.
Uniqueness
The unique positioning of the pyridine-3-carbonylamino group in (2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride allows for specific interactions with molecular targets that may not be possible with other similar compounds. This makes it a valuable tool in scientific research for studying enzyme inhibition and developing new therapeutic agents.
Properties
IUPAC Name |
2-amino-6-(pyridine-3-carbonylamino)hexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.ClH/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9;/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWKVAIEPHOTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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